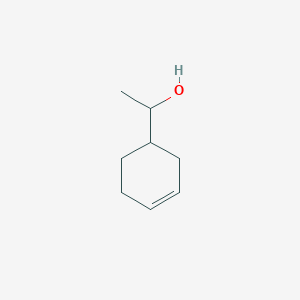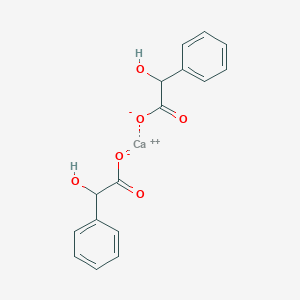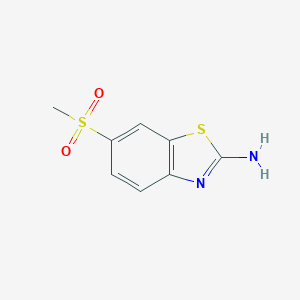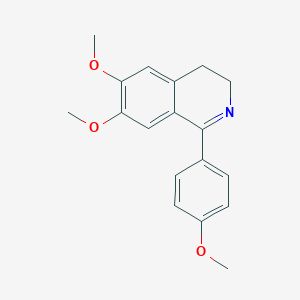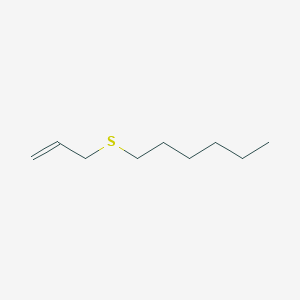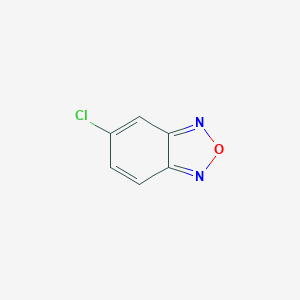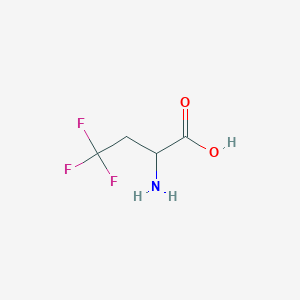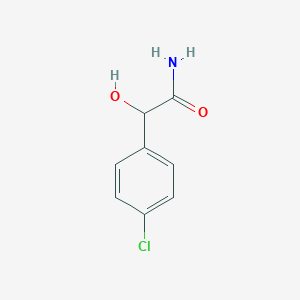
2-(p-Chlorophenyl)-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenyl)-2-hydroxyacetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that was first synthesized in 1947. It is used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol is a potent inhibitor of bacterial protein synthesis and has been widely used in clinical practice for over 70 years.
Mecanismo De Acción
2-(p-Chlorophenyl)-2-hydroxyacetamidecol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial protein synthesis, the inhibition of cytochrome P450 enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, its ability to penetrate cell membranes, and its stability in solution. However, it also has several limitations, including its potential toxicity to mammalian cells, the development of bacterial resistance, and the potential for cross-contamination in laboratory settings.
Direcciones Futuras
There are several future directions for research involving 2-(p-Chlorophenyl)-2-hydroxyacetamidecol, including the development of new antibiotics based on its structure-activity relationships, the investigation of its immunomodulatory effects, and the development of new methods for its synthesis and purification. Additionally, further research is needed to investigate the potential use of 2-(p-Chlorophenyl)-2-hydroxyacetamidecol in the treatment of cancer and other diseases.
Métodos De Síntesis
2-(p-Chlorophenyl)-2-hydroxyacetamidecol is synthesized through a multi-step process involving the condensation of p-nitrophenol with dichloroacetic acid to form p-nitrophenyl dichloroacetate. This intermediate is then reduced with sodium borohydride to form p-nitrophenyl acetate, which is further reduced with zinc dust and hydrochloric acid to form p-chloroacetophenone. Finally, p-chloroacetophenone is reacted with hydroxylamine hydrochloride to form 2-(p-Chlorophenyl)-2-hydroxyacetamidecol.
Aplicaciones Científicas De Investigación
2-(p-Chlorophenyl)-2-hydroxyacetamidecol has been extensively studied for its antibacterial activity and has been used as a model compound for the development of new antibiotics. It has also been used in research to investigate the mechanism of bacterial protein synthesis and to study the structure-activity relationships of antibiotics.
Propiedades
Número CAS |
18584-27-5 |
|---|---|
Nombre del producto |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
Clave InChI |
LDVLVMRFNCMVLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)N)O)Cl |
Otros números CAS |
18584-27-5 |
Sinónimos |
2-(p-Chlorophenyl)-2-hydroxyacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



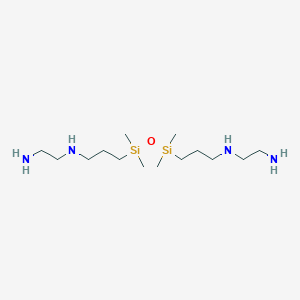
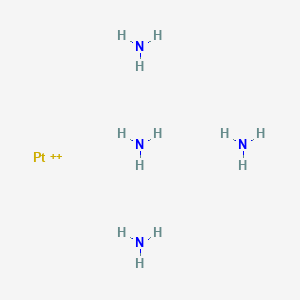
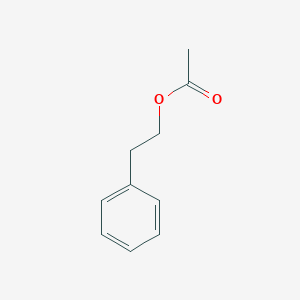
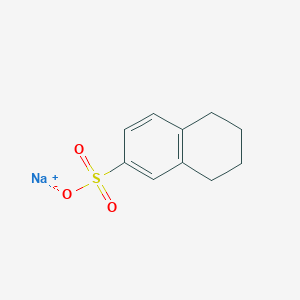
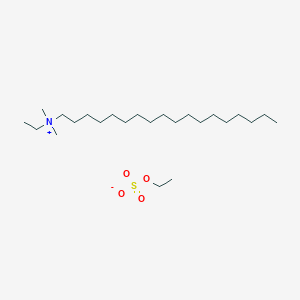
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
